N2-Propyl vs. N2-Methyl Substitution: Lipophilicity and Membrane Permeability Differentiation
N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS 919107-82-7) carries an N2-propyl substituent, yielding a calculated LogP of 3.96 compared to a predicted LogP of approximately 3.0–3.3 for the corresponding N2-methyl analog (CAS 919107-42-9), based on an incremental ΔLogP of ~0.5–0.7 per additional methylene unit in aromatic heterocycle systems . This lipophilicity difference situates the 2-propyl compound closer to the optimal LogP range (3–5) for kinase inhibitors targeting intracellular enzymes, while remaining below LogP 5, above which promiscuity, poor solubility, and rapid metabolic clearance become concerns [1]. The 2-methyl analog falls below this optimal range, potentially reducing passive membrane permeability.
| Evidence Dimension | Calculated lipophilicity (LogP) and its impact on predicted membrane permeability |
|---|---|
| Target Compound Data | LogP = 3.96 (calculated, Chemsrc); MW = 323.39; PSA = 59.64 Ų |
| Comparator Or Baseline | N-Benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-42-9): predicted LogP ~3.0–3.3 (estimated by ΔLogP method, not directly measured) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0 for the 2-propyl compound, corresponding to an estimated ~5–10× increase in octanol/water partition coefficient per ΔLogP unit difference [1] |
| Conditions | Calculated/in silico estimation; no experimental LogP or PAMPA data available for direct comparison |
Why This Matters
For intracellular kinase targets (IKK2, IRAK4), adequate passive membrane permeability is essential; the 2-propyl compound's higher LogP predicts superior membrane crossing compared to the 2-methyl analog, while remaining below the LogP > 5 threshold associated with poor developability.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Reviews LogP optimization for kinase inhibitors and the LogP 3–5 window. View Source
